8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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Overview
Description
8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a complex organic compound that belongs to the spirocyclic family. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro[5.5]undecane core, which is a bicyclic structure with a nitrogen and oxygen atom incorporated into the rings. The presence of a carbonitrile group and a dimethylcyclobutanecarbonyl moiety adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves multiple steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable precursor with a cyclobutanecarbonyl chloride in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the carbonitrile group and other functional groups. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to control the stereochemistry and minimize side reactions .
Chemical Reactions Analysis
8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can convert the carbonitrile group to a carboxylic acid or amide, depending on the conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target. The carbonitrile group can form hydrogen bonds or other interactions with amino acid residues in the binding site, stabilizing the compound and enhancing its activity .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents on the spiro[5.5]undecane core. For example:
1,5-Dioxaspiro[5.5]undecane derivatives: These compounds have oxygen atoms in the rings and exhibit different reactivity and applications.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain sulfur atoms and have unique stereochemistry and reactivity.
Bis(1,3-oxathiane) spiranes: These compounds have both oxygen and sulfur atoms in the rings, leading to distinct chemical properties
The uniqueness of 8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5
Properties
IUPAC Name |
8-(3,3-dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2)10-13(11-16)15(20)19-8-5-7-17(14(19)12-18)6-3-4-9-21-17/h13-14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEXFOMKIHOOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)N2CCCC3(C2C#N)CCCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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